2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid
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Overview
Description
2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylthio group at the 2-position, a propyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4-propylpyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or RNA, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-4-propylpyrimidine-5-carboxylic acid
- 2-((Methylthio)methyl)-4-ethylpyrimidine-5-carboxylic acid
- 2-((Methylthio)methyl)-4-propylpyrimidine-6-carboxylic acid
Uniqueness
2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group at the 2-position and the propyl group at the 4-position differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
KIKDQPMAIBGMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)CSC |
Origin of Product |
United States |
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